5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole oxides, while reduction reactions can produce amine derivatives .
Scientific Research Applications
5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-imidazole-4-carboxamide
- 1-methyl-1H-pyrazole-3-carboxamide
- 5-(1H-imidazol-1-yl)-1-methyl-1H-pyrazole
Uniqueness
5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine is unique due to its combined imidazole and pyrazole rings, which provide a versatile framework for chemical modifications.
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-imidazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-12-6(4-7(9)11-12)8(14)13-3-2-10-5-13/h2-5H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLZFXRSZJWLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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